Methyl 2,3-dichloroquinoxaline-6-carboxylate
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Overview
Description
Methyl 2,3-dichloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.08 g/mol . It is an ester derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a carboxylate group at the 6 position of the quinoxaline ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloroquinoxaline-6-carboxylate typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and a strong acid catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with methanol in the presence of a base to form the ester derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products include various substituted quinoxalines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the quinoxaline ring.
Hydrolysis: The major product is 2,3-dichloroquinoxaline-6-carboxylic acid.
Scientific Research Applications
Methyl 2,3-dichloroquinoxaline-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,3-dichloroquinoxaline-6-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2,3-dichloroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2,3-dibromoquinoxaline-6-carboxylate: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and biological activity.
Quinoxaline-6-carboxylate: Lacks the chlorine atoms, affecting its chemical and biological properties.
Properties
IUPAC Name |
methyl 2,3-dichloroquinoxaline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYANCDEVPWLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549828 |
Source
|
Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108258-54-4 |
Source
|
Record name | Methyl 2,3-dichloro-6-quinoxalinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108258-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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